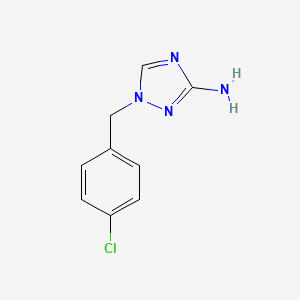

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

The compound 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated for various applications, including as antibacterial agents and in the synthesis of peptides and glycopeptides.

Synthesis Analysis

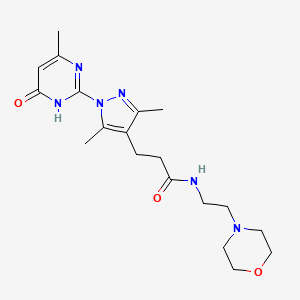

The synthesis of related triazole compounds involves the condensation of various reagents. For instance, tris(2-chlorobenzyl)tin hydroxide reacts with 3-mercapto-1,2,4-triazole to form a cocrystal structure, indicating the potential for triazole derivatives to participate in complex formation through hydrogen bonding . Another related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, was synthesized and characterized by NMR and X-ray diffraction, demonstrating the feasibility of obtaining well-defined structures for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite complex, as evidenced by the crystallographic analysis of the synthesized compounds. For example, the compound studied in paper crystallizes in the triclinic system and features an intricate network of hydrogen bonds that stabilize the crystal structure. This suggests that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also exhibit interesting structural characteristics, potentially including hydrogen bonding motifs.

Chemical Reactions Analysis

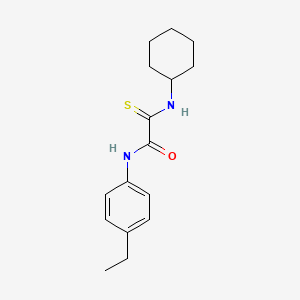

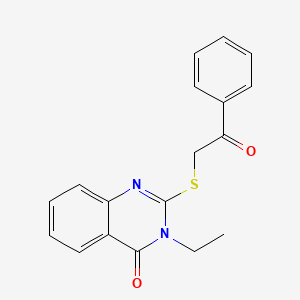

Triazole derivatives can participate in various chemical reactions. The aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, involves the nitrogen atom of the thioamide group, leading to the formation of salts with secondary amines . This indicates that the triazole moiety can be a reactive site for further functionalization, which could be applicable to the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental and theoretical studies. For instance, the compound in paper was subjected to density functional theory (DFT) calculations, which provided insights into its electronic structure, including HOMO-LUMO energy levels and molecular electrostatic potential. These properties are crucial for understanding the reactivity and potential applications of the compound. The antibacterial activity of the compound was also assessed, showing good to moderate efficacy against various bacterial strains, suggesting that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also possess similar biological properties.

Wissenschaftliche Forschungsanwendungen

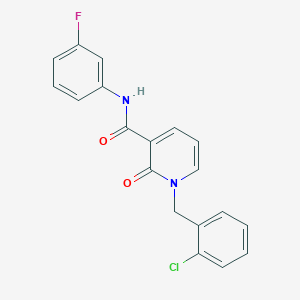

Chemical Synthesis

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine and its derivatives have been synthesized through various chemical processes. Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and screened them for antimicrobial activities, identifying some with moderate to good effectiveness against microorganisms (Bektaş et al., 2007). Tan et al. (2017) described a microwave-assisted synthesis method for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally diverse compounds useful in medicinal and agricultural chemistry (Tan et al., 2017).

Structural Analysis and Properties

In-depth structural and conformational analyses of 1,2,4-triazole derivatives have been conducted to understand their physical and chemical properties. Kumar et al. (2021) performed a comprehensive study on the structural aspects, spectroscopic behavior, and chemical reactivity of triazole derivatives, including molecular docking analysis predicting inhibitory activity against tuberculosis (Kumar et al., 2021). In 2008, Dolzhenko et al. developed a practical synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, demonstrating the selectivity of the triazine ring closure of 5-guanidino-3-phenyl-1,2,4-triazole (Dolzhenko et al., 2008).

Photophysical and Fluorescence Properties

The photophysical and fluorescence properties of 1,2,4-triazole derivatives have been explored for potential applications in organic chemistry, medicinal chemistry, and optical materials. Guo et al. (2021) described a green synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines, emphasizing their environmental friendliness and the fluorescence and aggregation-induced emission properties of the synthesized products (Guo et al., 2021).

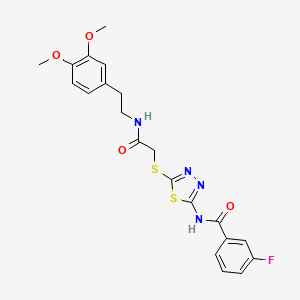

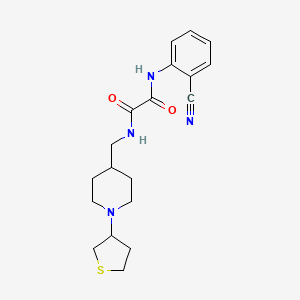

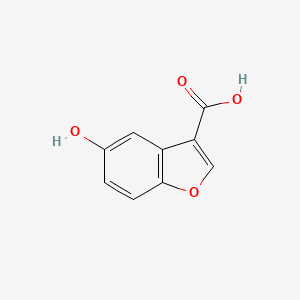

Biological Activities and Medical Applications

The biological activities of 1,2,4-triazole derivatives, particularly their antimicrobial properties, have been a significant focus of research. Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting their promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target beta-lactamase tem in organisms like escherichia coli and salmonella typhi .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been shown to interfere with the function of beta-lactamase tem, which could potentially affect the bacterial resistance to antibiotics .

Result of Action

Similar compounds have been shown to have antimicrobial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine. For instance, the pH can influence the photophysical properties of similar compounds . Additionally, environmental stressors such as salinity, drought, and the presence of metals or herbicides can affect nutrient uptake, which could potentially influence the action of the compound .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDJXOOKDYDYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

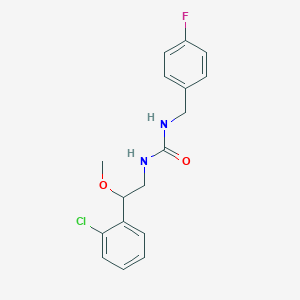

Synthesis routes and methods I

Procedure details

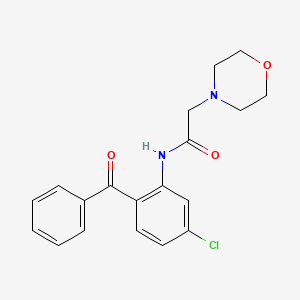

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)